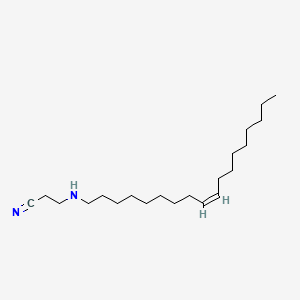![molecular formula C15H23N3O B13759573 N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide CAS No. 73924-00-2](/img/structure/B13759573.png)
N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
. This method is commonly used for the formation of C-N bonds in piperidine derivatives.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, ensuring the large-scale production of piperidine-containing compounds.
化学反応の分析
Types of Reactions
N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, pyridine-oxazoline ligands, and various nanocatalysts such as cobalt, ruthenium, and nickel . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of imine groups typically results in the formation of secondary amines, while oxidation reactions may produce ketones or aldehydes.
科学的研究の応用
N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of C-N bonds via intermolecular and intramolecular amination reactions . These reactions are often catalyzed by metal catalysts, such as iridium(III), which facilitate the transfer of hydrogen and the formation of new bonds.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE include:
- N-(2-(1-PIPERAZINYL)ETHYL)CYCLOHEXANECARBOXAMIDE
- N-(2-(2,6-DIMETHYL-1-PIPERIDINYL)ETHYL)-2-(2-METHYL-5-OXO-1-PYRROLIDINYL)ACETAMIDE
- N-(2-(1-PIPERAZINYL)ETHYL)DECANAMIDE
Uniqueness
What sets N-(1-METHYL-2-(1-PIPERIDINYL)ETHYL)-N-4-PYRIDINYLACETAMIDE apart from similar compounds is its specific structure and the presence of both piperidine and pyridine moieties
特性
CAS番号 |
73924-00-2 |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC名 |
N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C15H23N3O/c1-13(12-17-10-4-3-5-11-17)18(14(2)19)15-6-8-16-9-7-15/h6-9,13H,3-5,10-12H2,1-2H3 |
InChIキー |
LQIZEYAUARNXSO-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCCC1)N(C2=CC=NC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


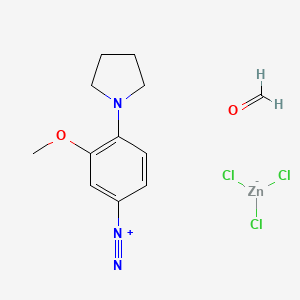
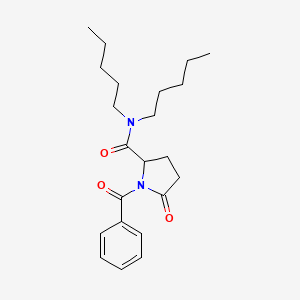
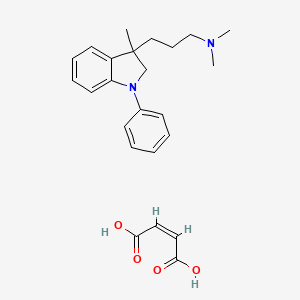


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)

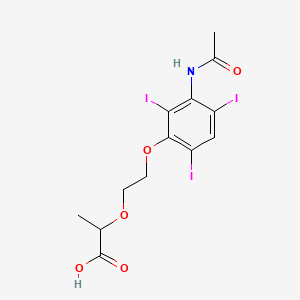
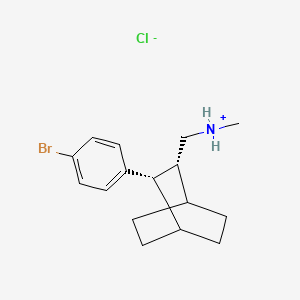
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
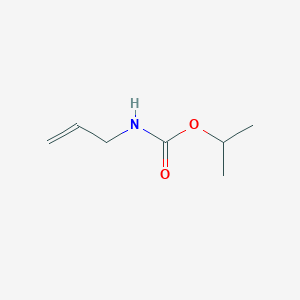
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
